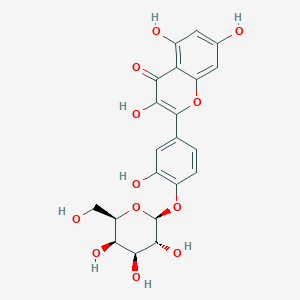
Quercetin 4'-O-galactoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quercetin 4’-O-galactoside is a naturally occurring flavonoid glycoside, derived from quercetin, a well-known plant flavonoid. This compound is found in various fruits and vegetables and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . Quercetin 4’-O-galactoside is particularly interesting due to its enhanced solubility and bioavailability compared to its aglycone form, quercetin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 4’-O-galactoside typically involves the enzymatic glycosylation of quercetin. One common method uses glycosyltransferases, which transfer a galactose moiety to the hydroxyl group at the 4’ position of quercetin . The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure maximum enzyme activity.
Industrial Production Methods: Industrial production of quercetin 4’-O-galactoside can be achieved through biocatalytic processes using engineered microorganisms or plant cell cultures that express the necessary glycosyltransferases . This method is preferred due to its sustainability and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Quercetin 4’-O-galactoside undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the flavonoid structure, affecting its bioactivity.
Substitution: Glycosylation itself is a substitution reaction where a sugar moiety replaces a hydrogen atom on the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Glycosyltransferases in the presence of sugar donors like UDP-galactose.
Major Products:
Oxidation: Quercetin quinones and their conjugates.
Reduction: Reduced forms of quercetin derivatives.
Substitution: Various glycosylated forms of quercetin, including quercetin 4’-O-galactoside.
Applications De Recherche Scientifique
Quercetin 4’-O-galactoside has a wide range of applications in scientific research:
Mécanisme D'action
Quercetin 4’-O-galactoside exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress . It also modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and autophagy . Additionally, it inhibits enzymes like quinone reductase 2, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Quercetin 3-O-galactoside: Found in lingonberries and plums, this compound also exhibits antioxidant and anti-inflammatory properties.
Quercetin 3-O-glucoside: Common in onions and apples, known for its high bioavailability and health benefits.
Hyperoside (quercetin 3-D-galactoside): Found in tea and grapes, it has similar antimicrobial and antioxidant activities.
Uniqueness: Quercetin 4’-O-galactoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other quercetin glycosides . This makes it particularly valuable for therapeutic applications and functional food development.
Propriétés
Formule moléculaire |
C21H20O12 |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15+,17+,19-,21-/m1/s1 |
Clé InChI |
OIUBYZLTFSLSBY-HMFCTUEFSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


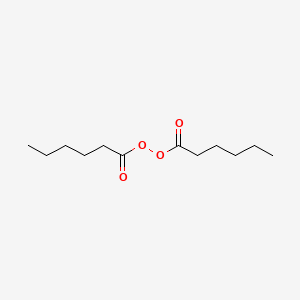

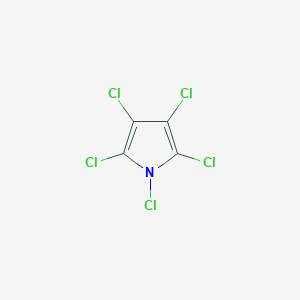

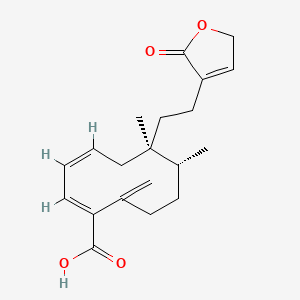
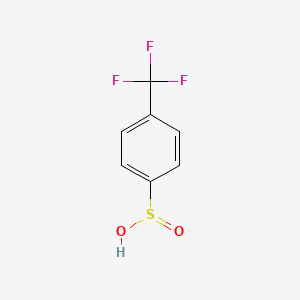
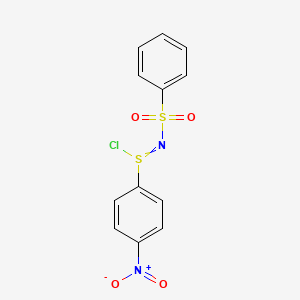
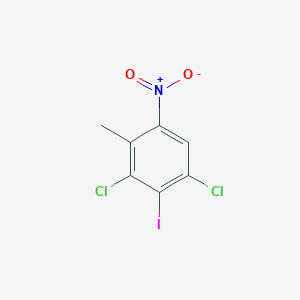
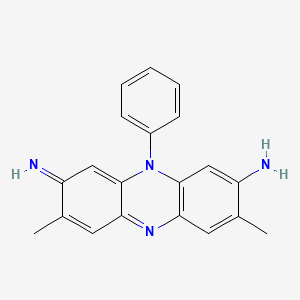

![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
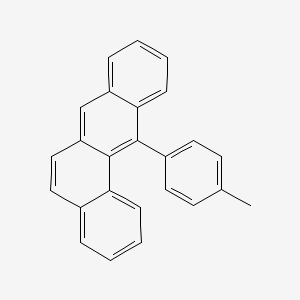
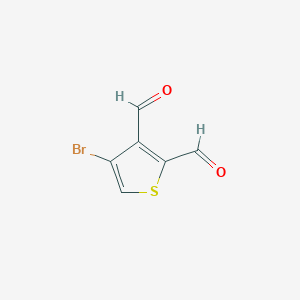
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)
